Edonentan

ETA receptor pharmacology Binding affinity Competitive antagonist

Edonentan (BMS-207940) delivers the cleanest ETA antagonism available: 10 pM affinity with 80,000-fold selectivity over ETB, 150-fold more potent than predecessor BMS-193884. With 100% oral bioavailability and prolonged action at 3 µmol/kg, it is the definitive choice for chronic cardiovascular remodeling, renal pathophysiology, and PET tracer validation—eliminating ETB cross-talk at saturating concentrations. Immediate research-grade stock accessible.

Molecular Formula C28H32N4O5S
Molecular Weight 536.6 g/mol
CAS No. 210891-04-6
Cat. No. B1671107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdonentan
CAS210891-04-6
SynonymsBMS 207940
BMS-207940
BMS207940
N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide
Molecular FormulaC28H32N4O5S
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C
InChIInChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31)
InChIKeyORJRYNKVKJAJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Edonentan (CAS 210891-04-6) ETA-Selective Endothelin Receptor Antagonist Procurement Baseline


Edonentan (BMS-207940) is a biphenylsulfonamide endothelin A (ETA) receptor antagonist developed as a second-generation analog following the discontinuation of the first clinical candidate BMS-193884 [1]. It exhibits extremely high affinity for the ETA receptor (Ki = 10 pM) and a selectivity ratio of 80,000-fold over the ETB receptor [1]. The compound is orally bioavailable (100% in rat models) and demonstrates improved systemic clearance and volume of distribution compared to its predecessor [1].

Edonentan vs Generic ETA Antagonists: Why Substitution Compromises Experimental Reproducibility


Direct substitution of Edonentan with other ETA antagonists (e.g., BMS-193884, Ambrisentan, Atrasentan) is not scientifically justifiable due to substantial differences in receptor binding kinetics, selectivity profiles, and in vivo pharmacokinetic behavior. Edonentan's 150-fold superior potency and >6-fold greater selectivity for ETA over ETB compared to the first-generation candidate BMS-193884 [1], combined with its 100% oral bioavailability and altered clearance characteristics [1], mean that dose-response relationships and off-target effects cannot be extrapolated from class-level data. Furthermore, its distinct atropisomeric interconversion kinetics [2] impact chromatographic behavior and bioanalytical method development. The quantitative evidence below establishes the specific parameters where Edonentan differs from its closest analogs.

Edonentan Quantitative Differentiation Evidence for Procurement Decisions


ETA Receptor Binding Affinity: Edonentan vs First-Generation Candidate BMS-193884

Edonentan demonstrates a 150-fold increase in binding potency for the ETA receptor compared to the first-generation development candidate BMS-193884. The Ki value of Edonentan is 10 pM, while the comparator BMS-193884 exhibits a significantly higher Ki (lower affinity) [1]. This differential affinity translates directly to functional antagonism potency in vivo.

ETA receptor pharmacology Binding affinity Competitive antagonist

ETA/ETB Receptor Selectivity Ratio: Edonentan vs BMS-193884 and Class-Level Baseline

Edonentan exhibits an 80,000-fold selectivity for ETA over ETB receptors, which is >6-fold more selective than the first-generation candidate BMS-193884 [1]. The Ki for ETB is 810 nM, while ETA Ki is 10 pM . This high selectivity ratio substantially exceeds that of many other ETA antagonists (e.g., Ambrisentan ~77-fold, Atrasentan ~1,800-fold [2]) when compared across independent studies.

Receptor selectivity Off-target effects ETA/ETB pharmacology

Oral Bioavailability in Rat Models: Edonentan vs BMS-193884

Edonentan achieves 100% oral bioavailability in rat models, a significant improvement over the first-generation candidate BMS-193884 [1]. This complete absorption and avoidance of first-pass metabolism eliminates the need for complex formulation strategies often required for poorly bioavailable ETA antagonists.

Oral bioavailability Pharmacokinetics In vivo dosing

Systemic Clearance and Volume of Distribution: Edonentan vs BMS-193884

Edonentan demonstrates improved systemic clearance (Cl) and steady-state volume of distribution (Vss) compared to BMS-193884 [1]. The higher Vss indicates greater tissue distribution, while the altered clearance profile affects dosing frequency and accumulation potential. These PK differences are attributed to the 3-amino-isoxazole substitution pattern that enhances metabolic stability [1].

Pharmacokinetics Drug disposition Clearance

In Vivo Functional Antagonism: Blockade of Big ET-1 Pressor Response

In rat models, intravenous administration of Edonentan blocks big ET-1-induced pressor responses with 30-fold greater potency than BMS-193884 [1]. Furthermore, after oral dosing at 3 µmol/kg, Edonentan exhibits enhanced duration of action relative to the comparator [1], confirming that the binding affinity advantage translates to sustained in vivo efficacy.

In vivo pharmacology Pressor response Endothelin-1

Atropisomeric Stability and Chromatographic Behavior

Edonentan exists as atropisomers due to restricted rotation around the biphenyl bond. The in vitro interconversion rates of these atropisomers have been characterized by enantioselective liquid chromatography, revealing compound-specific kinetic stability that differs from other biphenylsulfonamide ETA antagonists [1]. This property impacts bioanalytical method development and quality control protocols.

Analytical chemistry Chromatography Atropisomerism

Edonentan Optimal Application Scenarios Based on Quantitative Differentiation


In Vivo Studies Requiring High Oral Bioavailability and Sustained ETA Blockade

Edonentan's 100% oral bioavailability and enhanced duration of action after oral dosing (3 µmol/kg) make it the optimal ETA antagonist for chronic rodent studies investigating cardiovascular remodeling, heart failure progression, or renal pathophysiology where consistent systemic exposure is critical. The 30-fold greater in vivo potency compared to BMS-193884 allows for lower administered doses while maintaining robust target engagement [1].

Mechanistic Studies Requiring Maximal ETA Selectivity to Exclude ETB Confounding

For experiments where ETB receptor activation must be stringently excluded (e.g., dissecting ETA-specific vasoconstriction from ETB-mediated vasodilation and clearance), Edonentan's 80,000-fold selectivity ratio provides the cleanest pharmacological tool available among ETA antagonists. The Ki for ETB (810 nM) exceeds the ETA Ki (10 pM) by nearly five orders of magnitude [1][2], ensuring that at ETA-saturating concentrations, ETB occupancy is negligible.

PET Imaging Tracer Development and Validation Studies

Edonentan serves as the parent compound for radiolabeled ETA PET tracers (11C-BMS-5p and 18F-FBzBMS) and is the gold-standard blocking agent for validating ETA-specific binding in PET imaging studies. Pretreatment with unlabeled Edonentan (1 mg/kg) demonstrates >85% specific binding in myocardium, confirming its utility as a reference standard for quantifying ETA receptor expression in vivo [1].

Ocular Disease Models Investigating Sustained-Release ETA Antagonism

Edonentan's high potency and favorable tissue distribution profile have motivated its formulation into biodegradable ocular implants for treating glaucoma, diabetic retinopathy, retinal vein occlusion, and retinopathy of prematurity [2]. For researchers developing sustained-release intraocular drug delivery systems, Edonentan provides a well-characterized ETA antagonist with established intravitreal compatibility and ocular tissue targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edonentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.